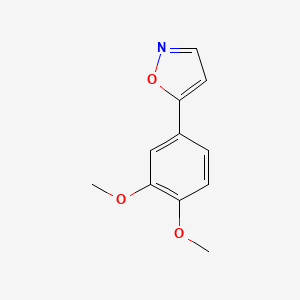

5-(3,4-Dimethoxyphenyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Organic Synthesis

Isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. bohrium.comnih.gov Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery. rsc.orgontosight.ai The isoxazole ring can participate in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors, which is crucial for its pharmacological effects. bohrium.comchemenu.com

The versatility of the isoxazole core allows for the synthesis of a vast number of derivatives with diverse properties. rsc.org These compounds have been investigated for a range of therapeutic applications, including:

Anticancer: Isoxazole-based compounds have been explored as potential anticancer agents, with some derivatives showing antiproliferative properties against various cancer cell lines. bohrium.comnih.gov

Antibacterial and Antifungal: The isoxazole moiety is present in several clinically used antibacterial drugs. researchgate.net Researchers continue to design and synthesize new isoxazole-containing compounds to combat drug-resistant bacteria and fungal infections. bohrium.comnih.gov

Anti-inflammatory: Certain isoxazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of enzymes like COX-2. nih.gov

Neuroprotective: The isoxazole scaffold has been incorporated into compounds designed to treat nervous system disorders, including neurodegenerative diseases. rsc.orgmdpi.com

In organic synthesis, isoxazoles serve as valuable intermediates. nih.gov The isoxazole ring can be readily synthesized through various methods, such as 1,3-dipolar cycloaddition reactions. nih.govnih.gov This allows for the controlled introduction of diverse functional groups at different positions of the ring, facilitating the creation of complex molecules. organic-chemistry.org

Academic Context of Nitrogen and Oxygen-Containing Heterocycles

Nitrogen and oxygen-containing heterocycles represent a fundamentally important class of organic compounds. nih.govacs.org Their prevalence in nature is vast, forming the core structures of many essential biomolecules, including alkaloids, vitamins, and hormones. mdpi.com The presence of both nitrogen and oxygen atoms within the same heterocyclic ring, as seen in isoxazoles, imparts unique physicochemical properties to these molecules. mdpi.comnih.gov

The academic interest in these heterocycles stems from several key factors:

Structural Diversity: The combination of nitrogen and oxygen atoms allows for a wide range of ring sizes and substitution patterns, leading to a vast chemical space for exploration. openmedicinalchemistryjournal.com

Biological Relevance: A significant percentage of FDA-approved drugs contain nitrogen-based heterocyclic scaffolds. mdpi.comijsrtjournal.com These structures often mimic natural metabolites and can interact effectively with biological targets. openmedicinalchemistryjournal.com

Synthetic Utility: The development of novel synthetic methodologies for constructing these heterocycles is a major focus of organic chemistry research. acs.org These methods aim to improve efficiency, selectivity, and environmental friendliness. rsc.orgorganic-chemistry.org

The study of these compounds contributes to a deeper understanding of reaction mechanisms, molecular interactions, and the principles of drug design.

Research Rationale for Investigating 5-(3,4-Dimethoxyphenyl)isoxazole Derivatives

The specific investigation of this compound and its derivatives is driven by a clear scientific rationale. The "3,4-dimethoxyphenyl" moiety, also known as a veratryl group, is a common structural feature in many natural products and pharmacologically active compounds. Its presence can influence the electronic properties and steric profile of the molecule, potentially enhancing its biological activity.

Research into derivatives of this compound often focuses on exploring the structure-activity relationships (SAR). By systematically modifying the isoxazole core or the phenyl ring, chemists can probe how these changes affect the compound's interaction with specific biological targets. For instance, the introduction of different substituents on the isoxazole ring has been shown to modulate the antibacterial activity of related compounds. nih.gov

Furthermore, the synthesis of novel derivatives provides an opportunity to develop and refine synthetic methods. The creation of compounds like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole from vanillin (B372448) showcases a multi-step synthetic strategy. researchgate.net The exploration of different reaction conditions and catalysts is a crucial aspect of this research, aiming for higher yields and more sustainable processes. wpmucdn.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3 |

InChI Key |

KRHKFJUSJGBMEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NO2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 3,4 Dimethoxyphenyl Isoxazole and Its Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Construction

Traditional methods for constructing the isoxazole ring remain highly relevant in modern organic synthesis, offering reliable and versatile pathways to the target structures. These approaches primarily involve the formation of the N-O bond through cyclization reactions.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

One of the most powerful and widely used methods for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net This reaction forms the isoxazole ring in a single, highly regioselective step. The required nitrile oxide, 3,4-dimethoxybenzonitrile (B145638) oxide, can be generated in situ from the corresponding 3,4-dimethoxybenzaldoxime by oxidation with reagents like N-chlorosuccinimide (NCS) or chloramine-T. researchgate.netcore.ac.uk The generated dipole then readily reacts with a suitable alkyne. For the synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole, the reaction would proceed between 3,4-dimethoxyphenylacetylene and a nitrile oxide, or more commonly, between 3,4-dimethoxybenzonitrile oxide and an appropriate terminal alkyne.

The general mechanism involves the treatment of an aromatic oxime with an N-halosuccinimide in a solvent like DMF, followed by the addition of the alkyne and a base, such as triethylamine. organic-chemistry.org The reaction typically proceeds under mild conditions to give good to excellent yields. organic-chemistry.org This method's versatility allows for the synthesis of a wide array of 3,5-disubstituted isoxazoles by varying both the nitrile oxide precursor and the alkyne. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldoxime | Terminal Alkyne | N-Chlorosuccinimide (NCS), Triethylamine | DMF, 90°C, 8h | Good to Excellent | organic-chemistry.org |

| Aldoxime | 4-(furan-2-yl)but-3-en-2-one | Chloramine-T | - | - | researchgate.net |

| Hydroxyimidoyl Chlorides | Terminal Alkyne | - | Solvent-free, Ball-milling | Moderate to Excellent | nih.gov |

Cyclization Reactions involving Hydroxylamine (B1172632) and Three-Carbon Components

A foundational method for isoxazole synthesis involves the condensation of hydroxylamine with a three-carbon component possessing electrophilic sites at the 1 and 3 positions. core.ac.uk Common starting materials include 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones. core.ac.uknih.gov

To synthesize this compound, a suitable precursor would be a 1,3-dicarbonyl compound bearing the 3,4-dimethoxyphenyl group. For instance, the reaction of 1-(3,4-dimethoxyphenyl)-1,3-butanedione with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) would yield the target isoxazole upon cyclization. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring. nih.govmdpi.com This method is particularly useful for producing a variety of substituted isoxazoles, and the reaction conditions can often be tuned to favor the desired regioisomer. core.ac.ukacs.org

A common variation is the multi-component reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govnih.gov This one-pot synthesis is highly efficient and aligns with the principles of green chemistry, especially when conducted in environmentally benign solvents like water. nih.govnih.gov

Synthesis from Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent and readily available precursors for the synthesis of 3,5-diarylisoxazoles. nih.govnih.gov The synthesis of this compound via this route would typically start from a chalcone, such as 1-(3,4-dimethoxyphenyl)-3-aryl-2-propen-1-one.

The process involves the reaction of the chalcone with hydroxylamine hydrochloride in a basic medium, such as potassium hydroxide (B78521) in ethanol. nih.govderpharmachemica.com The reaction proceeds via the initial formation of a hydroxylamino-ketone, followed by cyclization to a 4,5-dihydroisoxazole (isoxazoline) intermediate. Subsequent oxidation or elimination of water from the isoxazoline (B3343090) yields the final aromatic isoxazole. derpharmachemica.comwpmucdn.com In some procedures, an oxidizing agent like iodobenzene (B50100) diacetate is used to facilitate the conversion of a chalcone oxime directly to the isoxazole under solvent-free conditions. chemicalbook.com This approach is robust and allows for significant diversity in the final product by varying the substituents on the two aromatic rings of the starting chalcone. nih.gov

Table 2: Synthesis of Isoxazoles from Chalcones

| Chalcone Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chalcone (general) | Hydroxylamine hydrochloride, 40% KOH | Ethanol, Reflux, 12h | 45-63% | nih.gov |

| Brominated Chalcone | Hydroxylamine hydrochloride, 2M NaOH | Water, 50°C | - | wpmucdn.com |

| Chalcone Oxime | Iodobenzene diacetate | Solvent-free, Mortar and Pestle, ~40°C | - | chemicalbook.com |

Advanced Synthetic Strategies

In addition to classical methods, modern organic synthesis has introduced more advanced and efficient strategies for constructing the isoxazole ring, often focusing on catalytic processes and green chemistry principles.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocycles, including isoxazoles. researchgate.net While the traditional 1,3-dipolar cycloaddition is highly effective, certain metal catalysts, particularly copper(I), can significantly accelerate the reaction and allow it to proceed under milder conditions. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, although it typically yields 1,4-disubstituted 1,2,3-triazoles. However, related copper-catalyzed methods have been developed for isoxazole synthesis. nih.gov

Other transition metals like gold and rhodium have also been employed in the synthesis of oxazoles and related heterocycles. researchgate.net For instance, gold catalysts can facilitate the cyclization of propargylic amides to form oxazoline (B21484) intermediates. researchgate.net While direct examples for this compound might be specific, the general applicability of these catalytic systems suggests potential pathways. These methods often offer high regioselectivity and functional group tolerance, making them attractive for complex molecule synthesis. researchgate.netnih.gov

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly influencing the design of synthetic routes. benthamdirect.comelifesciences.org For isoxazole synthesis, this has led to the development of microwave-assisted and ultrasound-assisted reactions, as well as the use of environmentally benign solvents and catalysts. benthamdirect.compreprints.org

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of isoxazoles from chalcones and via 1,3-dipolar cycloadditions. benthamdirect.comnih.govnih.gov These reactions can often be performed in a one-pot manner, further enhancing their efficiency. nih.govnih.gov

Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields through acoustic cavitation. elifesciences.orgpreprints.org It has been successfully applied to multicomponent reactions for isoxazole synthesis, often under milder conditions and with shorter reaction times compared to conventional heating. elifesciences.orgpreprints.org

The use of green solvents like water, ionic liquids, or deep eutectic solvents (DES) is another key aspect. core.ac.uknih.gov Water, in particular, has been used as a medium for microwave-assisted multicomponent syntheses of isoxazole derivatives. nih.gov Furthermore, the development of recyclable catalysts, such as those based on modified cyclodextrins or supported on natural polymers, aligns with the goal of sustainable synthesis. nih.govnih.gov These green methodologies not only reduce the environmental impact but also often provide improved efficiency and operational simplicity. nih.govelifesciences.org

Table 3: Green Synthetic Approaches to Isoxazoles

| Method | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction of chalcones or one-pot cycloadditions. | Microwave irradiation, often solvent-free or in green solvents. | Reduced reaction time, high selectivity, improved yields. | benthamdirect.comnih.govnih.gov |

| Ultrasound-Assisted Synthesis | Multicomponent reactions. | Ultrasonic irradiation, milder conditions. | Accelerated kinetics, reduced byproducts, energy efficiency. | elifesciences.orgpreprints.org |

| Aqueous Medium Synthesis | Multicomponent reactions. | Water as solvent, often with a catalyst. | Environmentally benign, simplified workup. | nih.govnih.gov |

| Deep Eutectic Solvents (DES) | One-pot synthesis from aldehydes and alkynes. | Choline chloride:urea as solvent, 50°C. | Biodegradable and inexpensive solvent system. | core.ac.uk |

Regioselective Functionalization Techniques

Regioselective synthesis is crucial in the preparation of substituted isoxazoles to ensure the desired arrangement of functional groups on the heterocyclic ring. The Claisen isoxazole synthesis, a traditional method involving the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, often results in a mixture of regioisomers with poor selectivity. rsc.org To overcome this limitation, researchers have explored the use of β-enamino diketones as precursors. These compounds possess a 1,3-dielectrophilic system that allows for greater control over regioselectivity in reactions with dinucleophiles like hydroxylamine. rsc.org

By carefully selecting the reaction conditions and the structure of the β-enamino diketone, it is possible to direct the synthesis towards specific regioisomers. rsc.org For instance, variations in the reaction medium and the use of Lewis acids have been shown to influence the regiochemical outcome of pyrazole (B372694) synthesis from the same precursors. rsc.org This approach has been successfully applied to the regioselective synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.org

Another strategy for achieving regioselectivity involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While this is a widely used method, controlling the regiochemistry can be challenging. nih.govnih.gov However, specific catalysts and reaction conditions have been developed to favor the formation of a particular regioisomer. For example, copper(I)-catalyzed cycloadditions are known to reliably produce 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov A one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and then hydroxylamine, demonstrating high regioselectivity. nih.gov

Furthermore, the synthesis of isoxazolo[5,4-b]pyridines has been achieved with high regioselectivity through the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones. nih.gov This method allows for the construction of fused heterocyclic systems with defined substitution patterns.

A facile synthetic route has also been developed for the regioselective synthesis of either 3- or 5-fluoroalkyl-substituted isoxazoles from fluoroalkyl ynones and binucleophiles. enamine.net This method provides access to isoxazoles with valuable fluoroalkyl groups at specific positions.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and procedural simplicity. scielo.brresearchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a complex product that incorporates most or all of the atoms of the reactants. researchgate.net MCRs are particularly well-suited for the synthesis of heterocyclic compounds like isoxazoles.

A common MCR for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the reaction of a β-ketoester (such as ethyl acetoacetate), hydroxylamine, and an aromatic aldehyde. researchgate.netmdpi.comoiccpress.com This reaction can be catalyzed by a variety of substances, including acidic ionic liquids, which have been shown to give yields ranging from 20-96%. scielo.br The nature of the aldehyde substituent can influence the reaction yield, with electron-donating groups on aromatic aldehydes leading to higher yields. scielo.br

Other catalysts have also been employed for this transformation. For instance, a deep eutectic solvent system of K2CO3/glycerol has been used as a catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine hydrochloride, and various aldehydes, with good yields and short reaction times. nih.gov Synthetic enzymes (synzymes) have also been utilized as catalysts for the multicomponent synthesis of isoxazol-5(4H)-one derivatives, with the catalyst being recyclable for up to 15 times without significant loss of activity. nih.gov

The scope of MCRs in isoxazole synthesis is broad, encompassing various types of reactions like the Hantzsch, Mannich, Ugi, Passerini, and Biginelli reactions, which can produce a wide array of heterocyclic compounds. scielo.br Palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide represents another sophisticated MCR approach to isoxazole derivatives. organic-chemistry.org

Continuous Flow Photochemical Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. mdpi.com When combined with photochemistry, it provides a powerful platform for conducting light-induced reactions in a more efficient and controlled manner. researchgate.netacs.orgnih.govacs.org

The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been successfully translated from a batch photochemical process to a continuous flow system. mdpi.com This was achieved through a modular one-step process where a multicomponent reaction between ethyl acetoacetate, hydroxylamine, and aromatic aldehydes was irradiated with visible light. mdpi.com The continuous flow setup yielded the desired product in excellent yield (96%) with a short residence time of 20 minutes. mdpi.com Mechanistic studies suggest that these reactions proceed via organic photoredox catalysis, involving radical intermediates. mdpi.com

Flow chemistry has also been instrumental in the photoisomerization of isoxazoles to oxazoles. nih.govacs.org This transformation, which typically requires UV light, can be performed efficiently in a continuous flow reactor, allowing for the synthesis of a variety of di- and trisubstituted oxazole (B20620) products in short residence times and high yields. acs.orgnih.govacs.org This method has proven to be robust enough for gram-scale synthesis. nih.govacs.org Furthermore, continuous photochemical processes have enabled the generation and isolation of highly reactive ketenimines from the skeletal rearrangement of trisubstituted isoxazoles, which were previously only observed spectroscopically. acs.org These ketenimines can then be used as valuable intermediates in subsequent reactions to form other heterocyclic systems like pyrazoles. acs.org

The application of continuous flow photochemistry extends to the synthesis of various pharmaceutically relevant compounds and intermediates, demonstrating its versatility and potential for industrial manufacturing. mdpi.comnih.govflowchemistrysociety.com

Metal-Free Synthetic Routes

While metal-catalyzed reactions are prevalent in the synthesis of isoxazoles, there is a growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and waste generation associated with metal catalysts. researchgate.netrsc.org

A notable metal-free approach for the regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter. nih.govrsc.org This method proceeds efficiently from aldoximes and is tolerant of unprotected phenolic hydroxyl groups. rsc.org

The classic 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a fundamental metal-free route to isoxazoles. nih.gov This reaction can be performed under various conditions, including in aqueous solutions under acidic conditions, which offers an environmentally benign alternative to traditional basic conditions. nih.gov Microwave-assisted metal-free synthesis has also been reported for 3,5-disubstituted isoxazoles, where nitrile oxide intermediates are generated in situ. rsc.org

Furthermore, one-pot cascade reactions under ultrasonication have been developed for the synthesis of isoxazole derivatives. For example, the reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water using DABCO as a catalyst at 80 °C under ultrasonication provides a metal-free pathway to isoxazoles. rsc.org The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in water under mild basic conditions at room temperature via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds without the need for a metal catalyst. beilstein-journals.orgnih.gov

Synthesis of Key this compound Precursors and Specific Derivatives

The synthesis of specific isoxazole derivatives, such as those containing the 3,4-dimethoxyphenyl group, often relies on the preparation of key precursors. For instance, the synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole has been reported starting from vanillin (B372448) in a four-step process. researchgate.net

The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydroisoxazole has been achieved, and its characterization data is available. rsc.org Similarly, the synthesis and characterization of 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole have been described, with a reported yield of 45%. nih.gov

A general method for the synthesis of 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an ionic liquid, providing an environmentally friendly procedure. nih.gov The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone precursor has also been documented, involving a ketone addition reaction followed by heterocycle formation. wpmucdn.com

The preparation of precursors often starts from readily available materials. For example, aldoximes can be prepared by reacting the corresponding aldehyde with hydroxylamine hydrochloride. rsc.org These aldoximes can then be used in subsequent steps to construct the isoxazole ring.

The following table summarizes some of the synthesized isoxazole derivatives and their precursors:

| Compound Name | Starting Material(s) | Key Reaction Type | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Vanillin | Multi-step synthesis | researchgate.net |

| 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydroisoxazole | Not specified | Not specified | rsc.org |

| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | Not specified | Not specified | nih.gov |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | Ketone addition, heterocycle formation | wpmucdn.com |

| 5-arylisoxazole derivatives | 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | Cyclocondensation | nih.gov |

| 3,5-disubstituted isoxazoles | Terminal alkynes, aldehydes, hydroxylamine | One-pot reaction | nih.gov |

| Isoxazolo[5,4-b]pyridines | 5-amino-3-methylisoxazole, α,β-unsaturated ketones | Cyclocondensation | nih.gov |

| 3- or 5-fluoroalkyl-substituted isoxazoles | Fluoroalkyl ynones, binucleophiles | Cyclocondensation | enamine.net |

| 3,4-disubstituted isoxazol-5(4H)-ones | β-ketoester, hydroxylamine, aromatic aldehyde | Multicomponent reaction | mdpi.com |

| 5-amino-isoxazole-4-carbonitriles | Malononitrile, hydroxylamine hydrochloride, aldehydes | Multicomponent reaction | nih.gov |

| 3,5-disubstituted isoxazoles | Aldoximes | DBU-promoted cyclization | rsc.org |

| 3,4,5-trisubstituted isoxazoles | Nitrile oxides, 1,3-dicarbonyl compounds | [3+2] cycloaddition | beilstein-journals.org |

Reactivity and Mechanistic Investigations of the 5 3,4 Dimethoxyphenyl Isoxazole Core

Chemical Reactivity of the Isoxazole (B147169) Ring System

The reactivity of the 5-(3,4-dimethoxyphenyl)isoxazole core is characterized by the susceptibility of the N-O bond to cleavage, which opens pathways to a variety of molecular transformations. These include ring-opening reactions to form linear difunctionalized compounds, substitution reactions on both the isoxazole and the appended phenyl ring, cycloaddition events, and skeletal rearrangements.

Ring Opening Reactions and Formation of Difunctionalized Compounds

A hallmark of isoxazole chemistry is the cleavage of the weak N-O bond, which can be initiated under various conditions, including reductive, basic, or enzymatic environments. This ring-opening is a powerful synthetic strategy as it unmasks difunctionalized structures like enaminones and β-hydroxy ketones, which are versatile intermediates.

Reductive cleavage is a common method for isoxazole ring opening. For instance, isoxazoles can undergo reductive ring opening when treated with reagents like Molybdenum Hexacarbonyl (Mo(CO)₆) in wet acetonitrile (B52724). acs.orgthieme-connect.com This process typically leads to the formation of enaminone intermediates. acs.orgthieme-connect.com Similarly, catalytic hydrogenation is a well-established method for cleaving the N-O bond. Research has also shown that isoxazoles can undergo reductive ring cleavage in the presence of copper/diamine catalysts to yield enaminones. biorxiv.org

The stability of the isoxazole ring is highly dependent on its substituents. Studies on the anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole, reveal that the ring readily opens to its active α-cyanoenol metabolite, A771726. researchgate.net This transformation occurs under physiological conditions in plasma and blood and can also be catalyzed by human serum albumin and, in an NADPH-dependent manner, by liver microsomes. researchgate.net The mechanism highlights that an unsubstituted C3-H is crucial for this ring scission, as substituting this position with a methyl group prevents the reaction. researchgate.net

Quaternization of the isoxazole nitrogen atom can also activate the ring for cleavage. Treatment of 3-aryl-substituted 4-isoxazolines with methyl iodide (MeI) can lead to the formation of isoxazolinium salts, which are unstable intermediates. thieme-connect.com Depending on the substituents and reaction conditions, these intermediates can competitively rearrange to form α,β-enones or enamines. thieme-connect.com

Table 1: Examples of Isoxazole Ring Opening Reactions

| Reagent/Condition | Product Type | Reference |

|---|---|---|

| Mo(CO)₆ / H₂O / MeCN | Enaminone | acs.orgthieme-connect.com |

| Copper/Diamine Catalyst | Enaminone | biorxiv.org |

| Human Liver Microsomes, NADPH | α-cyanoenol | researchgate.net |

| MeI (on Isoxazoline) | α,β-enone, Enamine | thieme-connect.com |

Substitution Reactions on the Isoxazole and Phenyl Rings

Both the isoxazole and the 3,4-dimethoxyphenyl rings of the title compound can undergo substitution reactions, allowing for further functionalization.

Substitution on the Isoxazole Ring: Direct substitution on the isoxazole ring can be challenging. However, a powerful strategy involves the initial synthesis of a halogenated isoxazole, which can then participate in various cross-coupling reactions. For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophilic halogen source like iodine monochloride (ICl) to produce 4-iodoisoxazoles in high yields. wikipedia.orgacs.org These 4-iodoisoxazoles are versatile intermediates for creating highly substituted isoxazoles through palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck cross-coupling reactions. wikipedia.org

Substitution on the Phenyl Ring: The 3,4-dimethoxyphenyl group is an electron-rich aromatic system due to the two electron-donating methoxy (B1213986) groups. These groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. rsc.org In the case of the 5-(3,4-dimethoxyphenyl) moiety, the positions on the phenyl ring available for electrophilic aromatic substitution (SEAr) are C-2, C-5, and C-6. The methoxy groups strongly activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). rsc.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.org The precise location of substitution will depend on the steric and electronic interplay of the directing groups.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazoles

| Reaction Name | Coupling Partner | Resulting Bond | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl or Vinyl) | wikipedia.org |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) | wikipedia.org |

| Heck | Alkene | C-C (Vinyl) | wikipedia.org |

Cycloaddition and Photo-Cycloaddition Reactions

While 1,3-dipolar cycloaddition is a primary method for synthesizing the isoxazole ring itself, the formed ring can also participate in cycloaddition reactions, acting as a diene. researchgate.netnih.govrsc.orgmdpi.com Furthermore, the weak N-O bond makes the isoxazole ring susceptible to photochemical transformations. acs.orgbiorxiv.orgwikipedia.orgnih.govrsc.orgnih.govresearchgate.net

The isoxazole core can function as a diene in inverse-electron-demand hetero-Diels-Alder reactions. For instance, in the presence of TiCl₄(THF)₂ and titanium powder, isoxazoles react with enamines to produce substituted pyridines. rsc.org This reaction is highly regioselective and proceeds through a [4+2] cycloaddition to form an unstable oxazabicyclic intermediate, which then rearranges to the pyridine (B92270) product. rsc.org Copper(II) catalysts can also mediate [4+2] cycloadditions between isoxazoles and other partners, such as Cu-benzopyryliums. acs.org Another approach involves the reductive cleavage of the isoxazole ring to form a bis(siloxy)butadiene, which then acts as a highly reactive diene in Diels-Alder reactions with acetylenes to construct polyfunctionalized benzene rings. thieme-connect.com

The photochemistry of isoxazoles is rich and primarily driven by the light-induced cleavage of the N-O bond. wikipedia.orgnih.gov Upon UV irradiation (typically 200–330 nm), isoxazoles can isomerize to various other heterocycles. acs.orgwikipedia.orgnih.gov A common pathway involves homolysis of the N-O bond to form a diradical, which then rearranges to an acyl azirine intermediate. wikipedia.orgnih.gov This highly strained intermediate can then undergo further rearrangement. Depending on the substituents and reaction conditions, the final product can be an oxazole (B20620) or, through a different pathway, a ketenimine. acs.orgwikipedia.orgnih.gov This intrinsic photoreactivity has led to the development of isoxazoles as minimalist, built-in photo-crosslinkers for applications in proteomics and chemical biology, offering an alternative to traditional, more sterically intrusive photoaffinity labels. biorxiv.orgnih.govrsc.org

Rearrangement Reactions

Beyond photochemical transformations, the isoxazole scaffold is prone to several thermal and base-catalyzed rearrangement reactions. These reactions often involve cleavage of the N-O bond followed by intramolecular cyclization or atom/group migration, leading to the formation of different heterocyclic systems.

A well-known example is the Boulton-Katritzky rearrangement, which typically occurs in 3-acylaminoisoxazoles but can also be observed in other substituted isoxazoles under basic conditions. rsc.orgnih.govmdpi.com For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones readily undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govrsc.orgnih.govtriazol-4-yl)pyridines. rsc.orgmdpi.com

Computational studies have explored the competition between different rearrangement pathways. For 3-acylamino-5-methylisoxazoles, Density Functional Theory (DFT) calculations showed that the Boulton-Katritzky rearrangement is kinetically favored over other pathways like the migration-nucleophilic attack-cyclization (MNAC) or ring contraction-ring expansion (RCRE) mechanisms. nih.gov This can lead to cascade reactions where the initial Boulton-Katritzky product rearranges further under different conditions (e.g., higher temperature) to a more stable heterocyclic product. nih.gov

Other documented rearrangements include the thermal conversion of 4-isoxazolines to 2-acylaziridines, which can serve as precursors to other heterocycles like pyrroles or oxazolines. thieme-connect.com

Mechanistic Insights into Reaction Pathways

Understanding the detailed mechanisms of the reactions involving the this compound core is crucial for predicting outcomes and designing new synthetic strategies. Computational chemistry has become an invaluable tool for elucidating these complex reaction pathways.

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been extensively used to model the transition states and intermediates of isoxazole reactions, providing deep mechanistic insights. nih.govrsc.orgnih.govnih.gov

For rearrangement reactions, DFT studies have been instrumental in mapping out the potential energy surfaces of competing pathways. In the base-catalyzed thermal rearrangement of 3-acylaminoisoxazoles, DFT calculations demonstrated that the Boulton-Katritzky (BK) pathway has a significantly lower activation barrier than alternative routes, explaining its kinetic preference. nih.gov The study also elucidated the subsequent rearrangement of the BK product into a more stable oxazole derivative through a cascade process. nih.gov

Computational methods have also been applied to understand cycloaddition reactions. For the [3+2] cycloaddition used to form isoxazoles, a plausible mechanism involves the deprotonation of a 1,3-dicarbonyl compound by a base to form a carbanion, which then adds to the nitrile oxide dipole. DFT has also been used to investigate the mechanism of isoxazole formation via electrochemical methods, supporting a stepwise radical mechanism over a concerted pericyclic one by comparing the free energy barriers of the different pathways. rsc.org

In the context of enzymatic reactions, a mechanism has been proposed for the cytochrome P450-mediated ring opening of leflunomide. It is suggested that the isoxazole nitrogen or oxygen coordinates to the reduced P450Fe(II) form of the enzyme. researchgate.net This is followed by either a charge transfer to the C=N bond or deprotonation of the C3-H, both of which would result in the cleavage of the N-O bond. researchgate.net Such computational and mechanistic proposals are vital for understanding drug metabolism and designing analogues with different metabolic stabilities.

Role of the Isoxazole N-O Bond Cleavage

The nitrogen-oxygen (N-O) bond is recognized as the most fragile linkage within the isoxazole ring, making its cleavage a pivotal step in many transformations of isoxazole derivatives. This bond scission serves as a gateway to synthesizing a variety of acyclic compounds, effectively using the isoxazole as a masked functional group. Two primary pathways for this cleavage are reductive methods and photochemical rearrangements.

Reductive Cleavage: Transition metal-mediated reduction is a common strategy to cleave the N-O bond. While various reagents can be employed, a combination of Raney nickel with an additive like aluminum chloride (AlCl₃) in an aqueous solvent has proven effective for cleaving 2-isoxazolines, which are structurally related to isoxazoles. nih.gov This process typically involves the initial cleavage of the N-O bond, followed by the hydrolysis of the resulting imine intermediate. nih.gov Applied to this compound, this would yield a β-hydroxyketone, specifically 1-(3,4-dimethoxyphenyl)-3-hydroxy-1-butanone, a valuable synthetic intermediate. The reaction proceeds through a β-hydroxyimine which is then hydrolyzed to the final product. nih.gov

Photochemical Cleavage and Rearrangement: Isoxazoles can undergo photochemical isomerization upon irradiation with UV light. nih.gov This process is initiated by the homolytic cleavage of the N-O bond, leading to the formation of a highly reactive acyl azirine intermediate. nih.gov For isoxazoles with specific substitution patterns, such as an aryl group at the C5 position, these intermediates can be harnessed to generate other valuable chemical entities. Subsequent rearrangement of the acyl azirine can lead to the formation of ketenimines, which are highly electrophilic and can be trapped with nucleophiles. nih.gov This photochemical approach represents a highly atom-efficient method for skeletal transposition, transforming the isoxazole core into different heterocyclic or acyclic structures. nih.gov

Table 1: N-O Bond Cleavage Methods and Products

| Method | Reagent/Condition | Key Intermediate | Typical Product from 5-Aryl Isoxazole | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Raney Ni / AlCl₃, aq. MeOH | β-Hydroxyimine | β-Hydroxyketone | nih.gov |

| Photochemical Rearrangement | UV Light (e.g., 254 nm) | Acyl Azirine | Ketenimine | nih.gov |

Regioselectivity in Isoxazole Formation

The synthesis of isoxazoles, most commonly via the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), often faces the challenge of regioselectivity. nih.gov When an unsymmetrical 1,3-dicarbonyl is used, two different regioisomeric isoxazoles can be formed. In the synthesis of this compound, the precursor would be 1-(3,4-dimethoxyphenyl)butane-1,3-dione. The reaction with hydroxylamine hydrochloride can potentially yield both the desired 5-aryl isomer and the undesired 3-aryl isomer.

Controlling the regiochemical outcome is critical and can be achieved by carefully tuning the reaction conditions. nih.govrsc.org The choice of solvent and the use of acid catalysts are decisive factors. Research has shown that employing a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can effectively direct the regioselectivity. nih.gov The Lewis acid is thought to coordinate preferentially with one of the carbonyl groups of the dicarbonyl substrate, enhancing its electrophilicity and guiding the initial nucleophilic attack of the hydroxylamine. For instance, in a solvent like acetonitrile (MeCN) and in the presence of BF₃·OEt₂, the reaction can be steered to favor the formation of the 5-substituted isoxazole with high selectivity. nih.gov

Table 2: Influence of Reaction Conditions on Regioselectivity in Isoxazole Synthesis

| Precursor | Catalyst | Solvent | Predominant Regioisomer | Reference |

|---|---|---|---|---|

| β-Enamino diketone | None | EtOH | Mixture of regioisomers | nih.gov |

| β-Enamino diketone | BF₃·OEt₂ (2.0 equiv.) | MeCN | 4,5-disubstituted (90% regioselectivity) | nih.gov |

| Halogenoxime + Alkene | None (Base promoted) | Not Applicable | 3,5-disubstituted (Regioselective) | enamine.net |

Organic Photoredox Catalysis Mechanisms

Organic photoredox catalysis utilizes visible light to activate an organic photocatalyst, which then mediates a chemical transformation via single-electron transfer (SET) pathways. nih.gov This methodology offers mild and sustainable conditions for driving reactions that might otherwise require harsh reagents. nih.gov The mechanisms are generally classified as Type I, involving direct electron transfer with the substrate, or Type II, which proceeds through the generation of singlet oxygen. csic.esscispace.com

In the context of synthesizing isoxazole derivatives, a Type I mechanism is often proposed. mdpi.com The process begins with the absorption of a photon by the organic photocatalyst (PC), promoting it to an excited state (PC*). This excited state is a potent redox agent capable of engaging in SET. For a reaction leading to an isoxazole, the excited photocatalyst could, for example, reduce an aldehyde precursor to a radical anion, while the photocatalyst itself is oxidized. mdpi.com Alternatively, the excited photocatalyst can be reduced by a suitable donor, like an isoxazolone, to generate a radical cation and the reduced form of the catalyst. mdpi.com These radical species then undergo further reactions, such as condensation and cyclization, to form the final heterocyclic product. mdpi.com The photocatalyst is regenerated in its ground state at the end of the cycle, allowing it to participate in further catalytic events. nih.gov The efficiency and outcome of these reactions are highly dependent on the redox potentials of the catalyst and substrates, as well as the reaction conditions. nih.gov

Table 3: Key Steps in a Generic Type I Organic Photoredox Catalysis Cycle

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Photon Absorption | Photocatalyst (PC) absorbs visible light to form an excited state (PC*). | nih.govcsic.es |

| 2 | Single Electron Transfer (SET) | The excited PC* transfers an electron to (or accepts one from) a substrate molecule, generating radical ions. | nih.govscispace.commdpi.com |

| 3 | Radical Reaction | The generated radical ions undergo chemical reactions (e.g., addition, cyclization) to form the product. | mdpi.com |

| 4 | Catalyst Regeneration | The photocatalyst returns to its ground state through a second electron transfer event, completing the catalytic cycle. | nih.gov |

Structure Activity Relationship Sar Studies of 5 3,4 Dimethoxyphenyl Isoxazole Derivatives in Biological Systems

General Principles of Isoxazole (B147169) SAR in Molecular Recognition

The isoxazole ring's unique electronic and structural properties make it a versatile component in drug design. nih.gov The arrangement of its heteroatoms allows for various non-covalent interactions, including hydrogen bonding (with the nitrogen and oxygen atoms acting as acceptors) and π-π stacking. edu.krd These interactions are fundamental to how isoxazole-containing molecules recognize and bind to biological targets.

Specific Target-Oriented SAR Investigations

SAR studies are often focused on optimizing the activity of isoxazole derivatives against a specific biological target.

For instance, in the development of inhibitors for the bacterial enzyme serine acetyltransferase, a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were synthesized and evaluated. nih.gov The initial hit compound had an isoxazole-3-carboxylic acid core. SAR studies revealed that replacing this core with a pyridine (B92270) resulted in a loss of affinity for the enzyme. nih.gov Interestingly, replacing the carboxylic acid group with an ester moiety was well-tolerated and in some cases improved potency. nih.gov The introduction of electron-withdrawing groups on the phenyl ring attached to the 2-aminothiazole (B372263) moiety also appeared to be beneficial for affinity. nih.gov

Enzyme Inhibition Profile and SAR (e.g., COX-2, Hsp90, CK1, Tyrosinase)

Derivatives of 5-(3,4-Dimethoxyphenyl)isoxazole have been investigated as inhibitors of several key enzymes implicated in disease. The substitution pattern on both the isoxazole and the phenyl rings plays a critical role in determining potency and selectivity.

Cyclooxygenase-2 (COX-2): Isoxazole-containing compounds have been developed as selective COX-2 inhibitors, a strategy aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The general structure for many selective COX-2 inhibitors includes a diaryl heterocycle. researchgate.net The selectivity for COX-2 over COX-1 is often attributed to the presence of a side pocket in the COX-2 enzyme, which can accommodate specific substituents. researchgate.net For isoxazole derivatives, the nature of the central heterocyclic core is crucial for bioactivity and selectivity. researchgate.net In one study, a series of 3,5-disubstituted isoxazoles were synthesized and evaluated for their anti-inflammatory properties. The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole demonstrated significant inhibitory activity against COX-2. nih.gov Molecular docking studies suggested that this compound binds strongly to the catalytic domain of COX-2. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is overexpressed in tumor cells, making it a key target for cancer therapy. nih.gov Isoxazole-based compounds have emerged as potent Hsp90 inhibitors by binding to the N-terminal ATP pocket. nih.gov The isoxazole scaffold is considered advantageous as the oxygen atom can act as a stable hydrogen-bond acceptor. nih.gov A notable example is Luminespib (NVP-AUY922), an isoxazole-based Hsp90 inhibitor that has advanced to clinical trials. nih.gov SAR studies on 3,4-isoxazolediamide derivatives revealed that the size, shape, and branching of the molecule are significant for Hsp90 inhibitory activity. nih.gov Docking studies have indicated that hydroxyl groups on a resorcinol (B1680541) ring, when present, are important for interacting with key amino acid residues like Asp93. nih.gov Furthermore, in a series of 5,7-disubstituted derivatives designed to target an outer pocket of Hsp90, compound 17 (a phenyl hydroxamate derivative) showed potent Hsp90 inhibition with an IC50 of 96 nM. acs.org

Casein Kinase 1 (CK1): The protein kinase CK1 family, particularly the CK1δ isoform, is involved in various cellular processes, and its dysregulation is linked to diseases like cancer. nih.gov A 3,4-diaryl-isoxazole was identified as a nanomolar inhibitor of CK1δ. nih.gov To enhance potency and selectivity, this lead structure was modified by introducing chiral pyrrolidine (B122466) scaffolds designed to extend into the ribose pocket of the ATP binding site. nih.gov X-ray crystallography confirmed the binding mode of these 3,4-diaryl-isoxazole inhibitors. nih.gov However, the hydrophilic nature of the pyrrolidine scaffolds may reduce cellular uptake, and the compounds are subject to cellular metabolism, which can affect their efficacy in cell-based assays. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and to prevent food browning. nih.govtubitak.gov.tr Several studies have explored isoxazole derivatives as tyrosinase inhibitors. In one study, new isoxazole compounds were synthesized from chalcone (B49325) precursors. tubitak.gov.tr The results showed that the nature of the functional groups significantly influenced the inhibitory activity. Compounds with specific substitutions exhibited IC50 values ranging from 61.47 to 188.52 µM, while others showed no inhibition. tubitak.gov.tr For instance, 2-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole was synthesized as part of a library of potential tyrosinase inhibitors, highlighting the exploration of related heterocyclic structures. mdpi.com SAR analysis of other heterocyclic inhibitors has shown that substituents capable of chelating the copper ions in the tyrosinase active site are crucial for activity. researchgate.net For example, in a series of indole-based thiosemicarbazones, derivatives with a 4-substitution on the phenyl ring showed better inhibitory potential. researchgate.net

| Compound Name/Class | Target Enzyme | Key SAR Findings | Activity (IC50) |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | COX-2 | Binds to the catalytic domain of COX-2. nih.gov | Significant Inhibition nih.gov |

| 3,4-isoxazolediamide derivatives | Hsp90 | Size, shape, and branching of the molecule are important. Hydroxyl groups on the resorcinol ring interact with Asp93. nih.gov | Data-dependent |

| Compound 17 (phenyl hydroxamate derivative) | Hsp90 | Phenyl hydroxamate ring binds to the outer surface pocket of Hsp90. acs.org | 96 nM acs.org |

| 3,4-diaryl-isoxazole derivatives | CK1δ | Modification with chiral pyrrolidine scaffolds to interact with the ATP binding site's ribose pocket. nih.gov | Lead compound IC50 = 0.033 µM nih.gov |

| Isoxazole derivatives from chalcones | Tyrosinase | Activity is highly dependent on the functional groups on the phenyl rings. tubitak.gov.tr | 61.47 - 188.52 µM tubitak.gov.tr |

Receptor Binding Interactions and SAR

Isoxazole derivatives have been shown to modulate the activity of various receptors, acting as agonists, antagonists, or allosteric modulators. The SAR for these interactions is often highly specific to the receptor subtype.

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor and a key target for autoimmune diseases. Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.govacs.org SAR studies around an initial lead compound, FM26 , focused on the C-4 position of the isoxazole ring. These efforts led to compounds with a tenfold increase in potency (low nanomolar range) and improved selectivity over other nuclear receptors like PPARγ. nih.govacs.org The thermal stability of the RORγt protein increased upon binding of the more potent C-4 isoxazole derivatives, indicating a high binding affinity. nih.govacs.org

AMPA Receptors: Isoxazole carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission in the central nervous system. nih.gov SAR studies revealed that the substitution pattern on the phenyl rings is crucial for activity. For example, CIC-2 (N-(4-chloro-2,5-dimethoxyphenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide) was a potent modulator, where the 4-chloro-2,5-dimethoxyphenyl group maximized π–π stacking and hydrogen bonding. nih.gov The spatial arrangement between the phenyl and isoxazole rings was found to be critical for effective binding to the receptor's pocket. nih.gov A 3,4,5-trimethoxyphenyl moiety, as seen in CIC-4 , also enhanced receptor affinity through multiple interaction points. nih.gov

Other Receptors: Isoxazole-containing compounds have also been developed as modulators for other receptors. This includes diazabicyclic compounds with an isoxazole moiety that act as orexin (B13118510) receptor modulators, potentially for treating insomnia. mdpi.com Additionally, certain isoxazole-isoxazole hybrids have shown strong binding affinity to the GABA-A α5 receptor complex, making them potential positive allosteric modulators for treating cognitive disorders. mdpi.com

| Compound Name/Class | Target Receptor | Key SAR Findings | Activity |

|---|---|---|---|

| Trisubstituted isoxazoles (e.g., FM26 derivatives) | RORγt (allosteric site) | Modifications at the C-4 position of the isoxazole ring significantly increased potency and selectivity. nih.govacs.org | Low nM potency nih.govacs.org |

| CIC-2 | AMPA Receptor | 4-chloro-2,5-dimethoxyphenyl substitution maximizes π–π stacking and hydrogen bonding. nih.gov | Superior activity nih.gov |

| CIC-4 | AMPA Receptor | 3,4,5-trimethoxyphenyl moiety provides multiple interaction points, enhancing affinity. nih.gov | High affinity nih.gov |

| Isoxazole-isoxazole hybrids (e.g., compound 7a) | GABA-A α5 Receptor | Demonstrated strong binding affinity as positive allosteric modulators. mdpi.com | Ki = 0.0085 µM mdpi.com |

| Diazabicyclic isoxazoles (e.g., compound 6) | Orexin Receptors (OR1, OR2) | Acts as a modulator of orexin receptors. mdpi.com | Ki = 10 µM (OR1), 1.1 µM (OR2) mdpi.com |

Protein-Protein Interaction Modulation and SAR (e.g., GATA4-NKX2-5)

A novel therapeutic strategy involves the development of small molecules that can modulate protein-protein interactions (PPIs). The interaction between the transcription factors GATA4 and NKX2-5, which is crucial for heart development and hypertrophic gene expression, has been a key target. nih.govuef.finih.gov

A phenylisoxazole carboxamide was first identified as a hit compound that inhibits the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org Extensive SAR studies involving the synthesis of over 220 derivatives were conducted to explore the chemical space around this initial hit. nih.govhelsinki.fi The analysis revealed that the aromatic substituent on the isoxazole scaffold is a key regulator of the inhibitory activity on the GATA4-NKX2-5 synergy. nih.govacs.org

The most potent hit compound identified was N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (also referred to as compound 3 or GATA4-NKX2-5-IN-1), which dose-dependently inhibited the transcriptional synergy with an IC50 of 3 µM. nih.govmedchemexpress.com Further studies confirmed that this compound could modulate cardiac gene expression induced by hypertrophic agonists. nih.gov A subsequent comprehensive SAR analysis confirmed that the aromatic substituent on the isoxazole ring (referred to as the southern part) governs the inhibition of the GATA4-NKX2-5 interaction. nih.govhelsinki.fi The immobilized version of the hit compound was shown to bind directly to GATA4, validating it as the target. helsinki.fi These studies have successfully identified potent and selective inhibitors of this critical PPI, providing a novel class of molecules for potentially modulating cardiac regeneration and repair. nih.govuef.fi

| Compound Name/Class | Target PPI | Key SAR Findings | Activity (IC50) |

|---|---|---|---|

| Phenylisoxazole carboxamide 1 | GATA4-NKX2-5 | Initial hit compound that inhibits transcriptional synergy. nih.govacs.org | Hit Compound nih.gov |

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (GATA4-NKX2-5-IN-1) | GATA4-NKX2-5 | Aromatic substituent on the isoxazole ring is crucial for activity. nih.govnih.gov | 3 µM nih.govmedchemexpress.com |

| Compound 2 | GATA4-NKX2-5 | Aromatic isoxazole substituent in the southern part regulates inhibition. mdpi.com | 89.24% control of GATA4 activity at 3 µM mdpi.com |

Pharmacological Research and Biological Activity Profiles of 5 3,4 Dimethoxyphenyl Isoxazole Derivatives

Anti-Inflammatory Activities and Mechanistic Considerations

Derivatives of 5-(3,4-Dimethoxyphenyl)isoxazole have shown notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for producing inflammatory prostaglandins. ymerdigital.com

Research has identified specific derivatives with strong and selective COX-2 inhibitory activity. For instance, S-methyl this compound-4-carbothioate (IXZ2) demonstrated potent inhibition of COX-2 with no activity against the constitutive COX-1 enzyme, suggesting a favorable profile for reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The anti-inflammatory action has also been assessed using in vitro methods such as the inhibition of albumin denaturation and anti-protease assays. ymerdigital.com Some pyrimidine (B1678525) derivatives incorporating an isoxazole (B147169) ring have shown a dose-dependent capacity to inhibit albumin denaturation and protease activity, with the specific substitutions influencing the potency. ymerdigital.com Furthermore, certain indolyl–isoxazolidines have been found to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, with potencies comparable to the standard drug indomethacin. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Isoxazole Derivatives

| Compound | Target/Assay | Activity/Finding | Reference |

|---|---|---|---|

| S-methyl this compound-4-carbothioate (IXZ2) | COX-2 | Strong inhibitory activity | nih.gov |

| S-methyl this compound-4-carbothioate (IXZ2) | COX-1 | No activity observed | nih.gov |

| Isoxazole-pyrimidine hybrid (Compound 3) | Albumin Denaturation | 60.34% inhibition at 500µg/mL | ymerdigital.com |

| Isoxazole-pyrimidine hybrid (Compound 3) | Antiprotease Action | 45.63% inhibition at 500µg/mL | ymerdigital.com |

Antimicrobial and Antifungal Potentials

The isoxazole scaffold is a component of established antibiotics, and its synthetic derivatives are widely explored for new antimicrobial agents. mdpi.com Studies have demonstrated that derivatives of this compound possess activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

The antimicrobial potential of these compounds has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govscholarsresearchlibrary.comscientifictemper.com Antifungal activity has also been documented against species including Candida albicans and Aspergillus niger. nih.govscholarsresearchlibrary.comscientifictemper.com

The mechanism of action for these antibacterial effects often involves the inhibition of essential bacterial processes or the disruption of cell wall integrity. ijrrjournal.com The specific substitutions on the isoxazole ring system play a critical role in determining the spectrum and potency of antimicrobial activity. researchgate.net For example, the presence of a thiophene (B33073) moiety on isoxazole derivatives has been shown to enhance biological activity. nih.gov

Table 2: Antimicrobial Screening of Isoxazole Derivatives

| Pathogen | Type | Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Susceptible to various isoxazole derivatives | nih.govscholarsresearchlibrary.com |

| Escherichia coli | Gram-negative bacteria | Susceptible to various isoxazole derivatives | nih.govscholarsresearchlibrary.com |

| Pseudomonas aeruginosa | Gram-negative bacteria | Susceptible to various isoxazole derivatives | nih.gov |

| Candida albicans | Fungus | Susceptible to various isoxazole derivatives | nih.govscholarsresearchlibrary.com |

Anticancer Activities and Apoptotic Mechanisms

A significant area of research for isoxazole derivatives is in oncology, where they have demonstrated potent anticancer activities through various mechanisms. mdpi.comespublisher.com These include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and disrupting key signaling pathways essential for tumor growth. nih.govnih.gov

One of the most well-documented mechanisms is the induction of apoptosis. nih.gov Studies on glioblastoma and leukemia cell lines have shown that certain isoxazole derivatives can trigger both early and late-stage apoptosis. nih.govresearchgate.net This pro-apoptotic effect is often mediated through the activation of caspases, a family of proteases crucial for executing cell death, and the upregulation of tumor suppressor proteins like p53. nih.govresearchgate.net

Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) and its analogue 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) have emerged as potent agents against human breast cancer (MCF-7) cells. nih.gov TTI-6, in particular, exhibited a superior IC₅₀ value of 1.91 μM. nih.gov Further investigation revealed that its anticancer effect is due to the induction of apoptosis and cell cycle arrest. nih.gov The structure-activity relationship studies highlighted the importance of the 3,4,5-trimethoxyphenyl group for superior activity. nih.gov Another study showed that a curcumin (B1669340) isoxazole derivative was highly selective and potent against K562 leukemia cells, with an IC₅₀ of 0.5 µM. acs.org

Table 3: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cell Line | Activity/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast Cancer) | Anticancer activity | 2.63 μM | nih.govresearchgate.net |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast Cancer) | Apoptosis induction, cell cycle arrest | 1.91 μM | nih.gov |

| Isoxazole Derivative 4 | K562 (Leukemia) | Induction of apoptosis | >50% apoptosis at 100 nM | nih.gov |

| Isoxazole Derivative 8 | K562 (Leukemia) | Induction of apoptosis | 90.60% apoptosis at 10 µM | nih.gov |

Neuroprotective and Central Nervous System Activities

Isoxazole derivatives have been designed and evaluated for their potential in treating central nervous system (CNS) disorders, including neuropsychiatric and neurodegenerative diseases. mdpi.com Their therapeutic effects are often achieved by modulating key neurotransmitter receptors and enzymes in the brain. mdpi.com

One approach involves the modulation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the CNS. mdpi.com Certain isoxazole-isoxazole hybrids have been developed as positive allosteric modulators (PAMs) of the GABA-A α5 receptor, showing strong binding affinity and potential for treating cognitive disorders like Alzheimer's disease. mdpi.com Other derivatives act as modulators of the nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in cognitive functions that are impaired in Alzheimer's, Parkinson's, and schizophrenia. mdpi.com

The design of isoxazole hybrids has been a powerful tool in developing multifunctional agents that can target multiple biological pathways implicated in neurological disorders. mdpi.com

Antiparasitic Activity against Specific Pathogens (e.g., Trypanosoma cruzi)

Derivatives of isoxazole have been investigated as potential agents against neglected tropical diseases, particularly Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.gov Research has focused on developing compounds that are effective against the different life stages of the parasite.

Nitroisoxazole derivatives have shown promise, with their activity depending on the compound's lipophilicity and structure. nih.govresearchgate.net These compounds are often more effective against the replicative epimastigote form of T. cruzi than the infective trypomastigote form. nih.govmdpi.com For instance, one nitroisoxazole derivative demonstrated a 52% trypanocidal effect against epimastigotes. nih.gov The presence of a nitro group can facilitate the generation of free radicals and oxidative stress within the parasite, contributing to its death. nih.gov Additionally, some derivatives are thought to act by inhibiting essential parasite enzymes, such as cruzipain, a cysteine protease vital for the parasite's survival. nih.govmdpi.com

Table 4: Activity of Nitroisoxazole Derivatives against T. cruzi

| Compound Form | Parasite Stage | Activity | Reference |

|---|---|---|---|

| Nitroisoxazole derivative (Compound 9) | Epimastigote | 52 ± 4% trypanocidal effect | nih.gov |

Antioxidant Activities and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Isoxazole derivatives, particularly those derived from natural polyphenols like hispolon, have been studied for their antioxidant properties. nih.govtandfonline.com

The primary mechanism of antioxidant action for these compounds is free radical scavenging, where the molecule donates a hydrogen atom to neutralize a reactive free radical. nih.gov The phenolic hydroxyl (OH) group is often the active center for this activity. nih.govtandfonline.com Pulse radiolysis studies on hispolon-isoxazole derivatives confirmed the formation of phenoxyl radicals, indicating that the phenolic OH group is the site of reaction with free radicals. nih.govtandfonline.com

The scavenging activity of these compounds has been quantified using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmedipol.edu.tr Fluorophenyl-isoxazole-carboxamide derivatives, for example, have demonstrated potent antioxidant activity, with some compounds showing significantly lower IC₅₀ values than the standard antioxidant Trolox. nih.gov Compound 2a in one such study had an IC₅₀ value of 0.45 µg/ml, compared to 3.10 µg/ml for Trolox. nih.gov

Table 5: DPPH Radical Scavenging Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

| Compound | IC₅₀ (µg/ml) | Reference |

|---|---|---|

| 2a | 0.45 ± 0.21 | nih.gov |

| 2c | 0.47 ± 0.33 | nih.gov |

Other Biological Activities (e.g., Antidiabetic, Anti-Alzheimer's, Anticonvulsant)

The structural versatility of the isoxazole scaffold has led to its exploration for a variety of other therapeutic applications. nih.govresearchgate.net

Anti-Alzheimer's Activity: Beyond general neuroprotection, specific derivatives have been tested for anti-Alzheimer's potential. A newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) was shown to improve memory and cognitive behavior in a mouse model of Alzheimer's disease. nih.govresearchgate.net This was achieved by reducing the levels of beta-amyloid (Aβ1-42) and tau proteins, key pathological markers of the disease. nih.govresearchgate.net The compound also decreased oxidative stress by increasing levels of antioxidant enzymes like glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Other derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.goveurekaselect.com

Antidiabetic Activity: Some isoxazole derivatives have been evaluated for their potential to manage diabetes. In one study, fluorophenyl-isoxazole-carboxamides were tested for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. While the inhibitory activity was weak, it points to a potential avenue for developing new antidiabetic agents. nih.gov

Anticonvulsant Activity: The isoxazole ring is present in compounds with known anticonvulsant properties, highlighting another potential therapeutic application for this class of molecules. nih.gov

Computational Chemistry and Molecular Modeling in 5 3,4 Dimethoxyphenyl Isoxazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of isoxazole (B147169) derivatives, including those with dimethoxyphenyl substitutions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

DFT studies are pivotal in understanding the electronic structure and predicting the reactivity of "5-(3,4-Dimethoxyphenyl)isoxazole". By solving the Schrödinger equation for the molecule, DFT calculations can determine various electronic properties and reactivity descriptors. These descriptors offer a quantitative measure of the molecule's chemical behavior.

For analogous dimethoxybenzene derivatives, DFT calculations have been employed to analyze electronic properties, revealing how substitutions influence these characteristics nih.gov. Such studies typically investigate parameters like ionization potential, electron affinity, chemical hardness, and softness, which are crucial for predicting how the molecule will interact with biological targets researchgate.net. The 3,4-dimethoxy substitution on the phenyl ring is known to influence the electronic distribution across the entire molecule, which in turn affects its reactivity and binding capabilities nih.gov.

| Descriptor | Value (eV) | Implication |

| Ionization Potential (I) | 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.27 | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 4.85 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 3.27 | Propensity to accept electrons. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity wuxibiology.com. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO wuxibiology.com.

For isoxazole derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In "this compound," the dimethoxyphenyl group, being electron-donating, would be expected to contribute significantly to the HOMO. The isoxazole ring, with its electronegative nitrogen and oxygen atoms, would likely be a major component of the LUMO. This distribution influences how the molecule interacts with other species, particularly in biological systems. Studies on similar compounds have shown that the HOMO-LUMO gap is a key factor in their biological activity mdpi.com.

Table 2: Frontier Molecular Orbital Energies for a Structurally Related Isoxazole Derivative (Note: Data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Computational Analysis of Thermodynamic and Kinetic Stability of Radical Intermediates

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as "this compound," and a biological macromolecule (protein).

Ligand-Protein Binding Interactions and Affinity Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For isoxazole derivatives, docking studies have been successfully used to understand their binding modes with various enzymes, such as cyclooxygenases (COX) nih.gov. In a study of isoxazole-carboxamide derivatives, a compound with a 3,4-dimethoxy substitution on the phenyl ring demonstrated ideal binding interactions with the COX-2 enzyme nih.gov. This suggests that the 3,4-dimethoxyphenyl group in "this compound" could play a crucial role in its binding to protein targets.

Binding affinity, often expressed as a docking score or binding energy, can also be predicted. These predictions are valuable for ranking potential drug candidates and prioritizing them for experimental testing.

Table 3: Predicted Binding Affinities of an Analogous Isoxazole Derivative with a Target Protein (Note: Data is hypothetical and for illustrative purposes.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -9.5 | TYR385, ARG513, SER530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.2 | GLY121, TYR151 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, ASP1046 |

Conformational Analysis and Induced Fit Studies

Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. Understanding the conformational preferences of "this compound" is crucial, as its bioactive conformation—the shape it adopts when binding to a target—may not be its lowest energy conformation in solution nih.gov.

Induced fit is a model of ligand-protein interaction where the binding of the ligand induces a conformational change in the protein, leading to a more complementary and tighter binding. Molecular dynamics simulations can be used to study these dynamic processes. While specific induced fit studies for "this compound" have not been reported, the general principles of conformational flexibility and induced fit are critical for accurately modeling its interactions with biological targets nih.gov. The flexibility of the bond linking the dimethoxyphenyl group to the isoxazole ring would allow the molecule to adopt various conformations to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the research of isoxazole derivatives, including this compound, QSAR models are instrumental in predicting the biological activity of novel molecules, thereby guiding the design and synthesis of more potent compounds.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for isoxazole-containing compounds involves correlating their structural features with observed biological activities. These models are crucial for understanding which chemical properties are key to a compound's function.

For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of isoxazole derivatives to explore their structural requirements for specific biological targets, like the Farnesoid X Receptor (FXR). nih.gov These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their activity. nih.gov

A typical 3D-QSAR study involves:

Dataset Compilation: A series of isoxazole analogues with a range of biological activities (e.g., pEC50 values) are selected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: CoMFA (calculating steric and electrostatic fields) and CoMSIA (calculating similarity indices for steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields) are performed.

Statistical Analysis: Partial Least Squares (PLS) regression is used to create a model correlating the calculated fields with biological activity.

Model Validation: The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred). nih.gov

The statistical results from a representative 3D-QSAR study on isoxazole derivatives are often presented in a table format to demonstrate the robustness and predictive capability of the developed models. nih.gov

Table 1: Statistical Parameters of a Sample 3D-QSAR Model for Isoxazole Derivatives

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.664 | 0.706 |

| r² (Non-cross-validated correlation coefficient) | 0.960 | 0.969 |

| r²_pred (Predictive r²) | 0.872 | 0.866 |

| F value | 215.485 | 247.902 |

This table represents typical data from a study on isoxazole derivatives to illustrate model validation. Source: Adapted from research on isoxazole derivatives as FXR agonists. nih.gov